molecular formula C4H6N4O2 B1306432 methyl 1H-tetrazol-1-ylacetate CAS No. 55633-19-7

methyl 1H-tetrazol-1-ylacetate

Cat. No. B1306432
CAS RN: 55633-19-7
M. Wt: 142.12 g/mol
InChI Key: CGQJVEFCNZKVRS-UHFFFAOYSA-N
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Description

Methyl 1H-tetrazol-1-ylacetate is an organic compound with the molecular formula C4H6N4O2 . It has an average mass of 142.116 Da and a mono-isotopic mass of 142.049072 Da .


Molecular Structure Analysis

The InChI code for methyl 1H-tetrazol-1-ylacetate is 1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

Methyl 1H-tetrazol-1-ylacetate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis

Methyl 1H-tetrazol-1-ylacetate plays a role in the synthesis of various chemical compounds . It’s used in the formation of tetrazoles by cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . However, the outcomes of these syntheses are not specified.

Pharmaceutical Applications

Tetrazole and its derivatives, which would include methyl 1H-tetrazol-1-ylacetate, play a very important role in medicinal and pharmaceutical applications . They’re actively studied and are in various stages of clinical trials . However, the specific methods of application and outcomes are not detailed.

Biochemistry

In biochemistry, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . However, the specific role of methyl 1H-tetrazol-1-ylacetate in this process is not detailed.

Molecular Docking

Molecular docking studies play a vital role in deciding the synthesis of pharmacologically relevant tetrazole derivatives . However, the specific role of methyl 1H-tetrazol-1-ylacetate in these studies is not detailed.

Safety And Hazards

Methyl 1H-tetrazol-1-ylacetate is classified as a danger according to safety information . It has hazard statements H315-H319-H228, which indicate that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-(tetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJVEFCNZKVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390029
Record name methyl 1H-tetrazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-tetrazol-1-ylacetate

CAS RN

55633-19-7
Record name methyl 1H-tetrazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tetrazol-1-yl acetic acid (5 g, 39 mmol) and 4M hydrochloric acid in dioxan (100 μL) in methanol (50 mL) was heated under reflux for 18 hours. The cooled mixture was evaporated under reduced pressure to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Protas, EA Popova, VV Suslonov, RE Trifonov - Polyhedron, 2017 - Elsevier
… In this case trans-[PdCl 2 L 2 ] complexes {L = 5-methyl-1H-tetrazol-1-ylacetic acid 6 in 5% (w/w) MeOH in 1 M HCl; L = ethyl 5-methyl-1H-tetrazol-1-ylacetate 7 in 5% (w/w) EtOH in 1 M …
Number of citations: 16 www.sciencedirect.com
AV Protas, EA Popova, OV Mikolaichuk… - Inorganica Chimica …, 2018 - Elsevier
… The structure of the novel trans-[PdCl 2 (butyl 5-methyl-1H-tetrazol-1-ylacetate) 2 ] was established by X-ray diffraction … 4.2.1. trans-[PdCl 2 (butyl 5-methyl-1H-tetrazol-1-ylacetate) 2 ] (3) …
Number of citations: 46 www.sciencedirect.com
P Wang, S Zhang, J Zhang, Y Zhu - Biochemical Engineering Journal, 2021 - Elsevier
Enzymatic synthesis plays a pivotal role in the sustainable production of semi-synthetic β-lactam antibiotics. However, these types of green syntheses are being developed slowly …
Number of citations: 6 www.sciencedirect.com

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